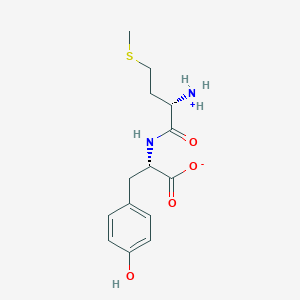

H-Met-tyr-OH

Descripción general

Descripción

Methionyl-tyrosine is a dipeptide composed of the amino acids methionine and tyrosine. It is represented by the chemical formula C₁₄H₂₀N₂O₄S and has a molar mass of 312.38 g/mol . This compound has been detected in various foods, including birds, chickens, and domestic pigs . Methionyl-tyrosine is expected to form during the digestion of proteins and exists as a zwitterion in aqueous solutions and solid form .

Métodos De Preparación

Methionyl-tyrosine can be synthesized through peptide bond formation between methionine and tyrosine. One common method involves the use of protecting groups to prevent unwanted side reactions. The synthesis typically involves the following steps:

Protection of Functional Groups: Protecting groups are added to the amino and carboxyl groups of methionine and tyrosine to prevent side reactions.

Activation of Carboxyl Group: The carboxyl group of methionine is activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Coupling Reaction: The activated methionine is then coupled with the protected tyrosine to form the dipeptide bond.

Deprotection: The protecting groups are removed to yield methionyl-tyrosine.

Industrial production methods may involve solid-phase peptide synthesis (SPPS) or solution-phase synthesis, depending on the scale and desired purity of the product .

Análisis De Reacciones Químicas

Methionyl-tyrosine undergoes various chemical reactions, including:

Substitution: The amino group of methionine can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include cyanogen bromide for cleavage at methionine residues and formic acid for oxidation . Major products formed from these reactions include methionine sulfoxide and various substituted derivatives .

Aplicaciones Científicas De Investigación

Antioxidant Activity

H-Met-Tyr-OH exhibits significant antioxidant properties, which are essential in mitigating oxidative stress in biological systems. Research has demonstrated that the combination of methionine and tyrosine enhances the antioxidant capacity of peptides.

- Mechanism of Action : The antioxidant activity is attributed to the ability of the phenolic hydroxyl group in tyrosine to donate electrons, thereby neutralizing free radicals. Methionine, on the other hand, can undergo oxidation and regenerate antioxidants, further contributing to the overall antioxidant defense mechanism .

- Quantitative Assessments : Studies using various assays (e.g., ABTS and ORAC) have quantified the antioxidant capacities of dipeptides containing methionine and tyrosine. For instance, it was found that tyrosine-containing peptides exhibited higher antioxidant activity against peroxyl radicals compared to methionine alone .

Molecular Recognition

This compound has potential applications in supramolecular chemistry, particularly in molecular recognition processes.

- Binding Studies : The interaction of this compound with synthetic receptors such as cucurbiturils has been investigated. These receptors can form complexes with peptides, enhancing their stability and enabling applications in sensing technologies . The binding dynamics are influenced by the aromatic nature of tyrosine, which facilitates interactions through π-π stacking and hydrogen bonding.

- Sensing Applications : The binding of this compound to receptors can lead to changes in optical properties (absorbance and fluorescence), making it suitable for developing sensors for peptide detection .

Enzymatic Functions

The incorporation of this compound into enzymatic models has provided insights into its role in catalysis and redox reactions.

- Oxidase Activity : Research has shown that incorporating unnatural amino acids like this compound into oxidase models can enhance catalytic efficiency. The phenolic group of tyrosine plays a crucial role in facilitating electron transfer during oxidation-reduction reactions .

- Protein Engineering : The ability to genetically encode this compound into proteins allows for the design of metalloenzymes with improved functional properties. This approach leverages the unique redox characteristics of both methionine and tyrosine to create enzymes with tailored activities for specific biochemical reactions .

Case Study 1: Antioxidant Peptide Design

A study utilized quantum chemical methods to predict the antioxidant capacity of various dipeptides, including this compound. The findings indicated that modifications to the peptide structure could enhance its antioxidant properties significantly. This research underscores the potential for designing peptides with optimized functionalities for therapeutic applications against oxidative stress-related diseases .

Case Study 2: Supramolecular Complexes

In another investigation, researchers explored the formation of supramolecular complexes involving this compound and cucurbit[n]urils. The study revealed that these complexes exhibited enhanced stability and could be used as effective sensors for detecting biomolecules based on changes in fluorescence signals. This application highlights the versatility of this compound in supramolecular chemistry .

Mecanismo De Acción

Methionyl-tyrosine exerts its effects through various molecular targets and pathways:

Protein Synthesis: Methionyl-tyrosine is involved in the initiation of protein synthesis by interacting with ribosomes and transfer RNA (tRNA).

Antioxidant Defense: Methionine residues in methionyl-tyrosine can be oxidized to methionine sulfoxide, which can be reduced back to methionine, thus playing a role in cellular antioxidant defense.

Metabolic Pathways: Methionyl-tyrosine is involved in various metabolic pathways, including the synthesis of other amino acids and the regulation of cellular redox status.

Comparación Con Compuestos Similares

Methionyl-tyrosine can be compared with other dipeptides and amino acid derivatives:

Methionyl-Alanine: Similar to methionyl-tyrosine, methionyl-alanine is a dipeptide composed of methionine and alanine.

Methionyl-Phenylalanine: This dipeptide consists of methionine and phenylalanine.

Tyrosyl-Serine: A dipeptide composed of tyrosine and serine.

Methionyl-tyrosine’s uniqueness lies in its combination of sulfur-containing methionine and aromatic tyrosine, which imparts distinct chemical and biological properties .

Actividad Biológica

H-Met-tyr-OH , also known as Methionyl-Tyrosine, is a dipeptide consisting of the amino acids methionine and tyrosine. This compound has garnered attention in various fields, including biochemistry and pharmacology, due to its significant biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, biochemical properties, and potential therapeutic applications.

- Chemical Formula : C₁₄H₂₀N₂O₄S

- Molar Mass : 312.39 g/mol

This compound primarily targets tyrosine hydroxylase , an enzyme crucial for the synthesis of catecholamines, including dopamine and norepinephrine. The interaction with this enzyme leads to the inhibition of its activity, which can subsequently reduce the production of neurotransmitters and thyroid hormones.

Key Mechanisms:

- Inhibition of Tyrosine Hydroxylase : This action decreases catecholamine synthesis, affecting mood and cognitive functions.

- Oxidative Stress Reduction : this compound has been shown to diminish free radical formation in human endothelial cells, suggesting a protective role against oxidative stress.

Biochemical Pathways

The compound influences several biochemical pathways:

- Tyrosine Metabolism : Tyrosine, a component of this compound, is involved in multiple metabolic pathways and is synthesized from phenylalanine via phenylalanine hydroxylase.

- Antioxidant Defense : this compound induces the expression of heme oxygenase-1 (HO-1) and ferritin in human umbilical vein endothelial cells, contributing to its antioxidant properties.

Biological Activities

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Neurotransmitter Synthesis | Inhibits tyrosine hydroxylase, reducing catecholamine production. |

| Antioxidant Properties | Induces HO-1 expression, reducing oxidative stress in endothelial cells. |

| Protein Oxidation Studies | Serves as a model for studying protein oxidation due to oxidizable amino acids. |

Case Studies and Research Findings

Research has highlighted various aspects of this compound's biological activity:

- Antioxidant Mechanisms : A study demonstrated that this compound protects against oxidative stress by inducing HO-1 expression independently of its ACE inhibitory activity.

- Neuropharmacological Effects : Research indicates that by modulating neurotransmitter levels through tyrosine hydroxylase inhibition, this compound may influence mood disorders and cognitive functions.

- Protein Interaction Studies : this compound has been utilized in studies focusing on protein oxidation, showcasing its role in understanding oxidative damage mechanisms in biological systems.

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4S/c1-21-7-6-11(15)13(18)16-12(14(19)20)8-9-2-4-10(17)5-3-9/h2-5,11-12,17H,6-8,15H2,1H3,(H,16,18)(H,19,20)/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PESQCPHRXOFIPX-RYUDHWBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10874592 | |

| Record name | L-Methionyl-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10874592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13589-04-3 | |

| Record name | L-Methionyl-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10874592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Met-Tyr?

A1: The molecular formula of Met-Tyr is C14H18N2O4S, and its molecular weight is 306.37 g/mol.

Q2: What is the structure of Met-Tyr and how does it relate to its activity?

A2: Met-Tyr consists of the amino acids methionine and tyrosine linked by a peptide bond. Studies with Met-Tyr analogues, where specific amino acids are substituted, show the importance of the N-terminal and tyrosine residues for activity. For instance, modifying the lysine at position 6 or the histidine at position 1 in a Met-Tyr-containing dodecapeptide still resulted in significant biological activity. Further research is needed to fully elucidate the structure-activity relationships of Met-Tyr and its derivatives.

Q3: How does Met-Tyr exert its ACE inhibitory effect?

A4: While Met-Tyr is known to inhibit ACE , the exact mechanism is not fully elucidated in the provided research. Further studies are needed to understand whether it acts as a competitive, non-competitive, or uncompetitive inhibitor of ACE.

Q4: How does Met-Tyr contribute to antioxidant defense?

A6: Met-Tyr indirectly protects against oxidative stress by inducing the expression of heme oxygenase-1 (HO-1) and ferritin in human umbilical vein endothelial cells. This induction was found to be independent of its ACE inhibitory activity.

Q5: What is the role of HO-1 in Met-Tyr's antioxidant mechanism?

A7: HO-1, induced by Met-Tyr, catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide. Bilirubin, the reduced form of biliverdin, exhibits antioxidant properties comparable to those of Met-Tyr in endothelial cell models.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.